3-Methylhexane-1,3-diol

Beschreibung

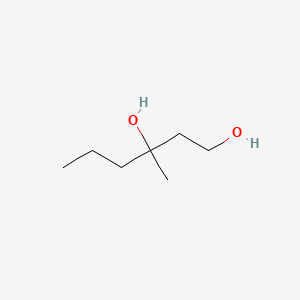

Structure

3D Structure

Eigenschaften

CAS-Nummer |

179695-10-4 |

|---|---|

Molekularformel |

C7H16O2 |

Molekulargewicht |

132.20 g/mol |

IUPAC-Name |

3-methylhexane-1,3-diol |

InChI |

InChI=1S/C7H16O2/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 |

InChI-Schlüssel |

RPMYTAWDAZFCBO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)(CCO)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Methylhexane 1,3 Diol

Chemo- and Regioselective Synthetic Routes to 1,3-Diols

The selective synthesis of 1,3-diols from molecules with multiple functional groups requires precise control over reactivity. Chemo- and regioselective strategies are crucial to achieving the desired 1,3-diol architecture while avoiding reactions at other sites.

Reductive Approaches for Carbonyl Compounds

A primary route to 1,3-diols involves the reduction of β-hydroxy ketones or other suitable dicarbonyl compounds. nih.govchemistrysteps.com The choice of reducing agent is critical for achieving high selectivity.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce carbonyl groups to alcohols. chemistrysteps.comuoanbar.edu.iqwikipedia.org For the synthesis of 1,3-diols from β-hydroxy ketones, the stereochemical outcome can often be controlled by the choice of reagent and reaction conditions. For instance, chelation-controlled reductions, where a metal ion coordinates to both the hydroxyl and carbonyl groups, can lead to high diastereoselectivity. The use of Me₄N⁺BH(OAc)₃ is a common reagent for producing syn-diols, while i-Pr₂SiHCl followed by a Lewis acid can be used for anti-diols. uwindsor.ca

Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., palladium, platinum, ruthenium) to reduce carbonyl groups. wikipedia.org It is a widely used industrial process. Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines can yield 1,4-disubstituted pyrazoles. organic-chemistry.org

A study on the synthesis of chiral 1,3-diols utilized an asymmetric aldol (B89426) reaction to first produce chiral 1,3-keto alcohols, which were then asymmetrically reduced using an R-CBS–oxazaborolidine complex to yield the corresponding diols with high enantiomeric purity. nih.gov

Organometallic Reagent-Mediated Transformations

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used to form carbon-carbon bonds. uoanbar.edu.iq Their reaction with appropriate electrophiles is a cornerstone of 1,3-diol synthesis.

Grignard Reagents: The reaction of a Grignard reagent with an epoxide, followed by reaction with a carbonyl compound, can generate 1,3-diols. A one-step synthesis of symmetrical aromatic anti-1,3-diols has been achieved through the reaction of aryl Grignard reagents with isopropenyl acetate. nih.gov

Organolithium Reagents: These reagents exhibit similar reactivity to Grignard reagents and are also employed in the synthesis of diols.

Other Organometallic Reagents: Transition-metal-catalyzed reactions involving palladium, indium, and tin have been applied to prepare 1,3-diol derivatives. rhhz.net Chromium-catalyzed Nozaki-Hiyama-Kishi (NHK) reactions have also been used to synthesize 1,3-diol derivatives. rhhz.net

Cascade and Multi-component Reactions for Diol Skeletons

Cascade reactions, also known as tandem or domino reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step. wikipedia.org These reactions are highly efficient as they minimize the need for isolating intermediates, thus saving time and resources. wikipedia.org

Aldol-Tishchenko Reaction: A direct catalytic asymmetric Aldol-Tishchenko reaction can be used to synthesize 1,3-diols. organic-chemistry.org

Nickel-Catalyzed Multicomponent Coupling: Ketones, dienes, and B₂(pin)₂ can undergo a stereoselective multicomponent coupling reaction catalyzed by Ni(cod)₂ and P(t-Bu)₃. Subsequent oxidation of the product yields 1,3-diols. organic-chemistry.org

Prins Reaction: The Prins reaction is another named reaction that can be utilized for the synthesis of 1,3-diols. organic-chemistry.org

Chemo- and Biocatalytic Cascade: A combined chemo- and biocatalytic cascade approach has been developed for the stereoselective synthesis of hydroxy ketones and the corresponding 1,3-diols. researchgate.net

Asymmetric Synthesis of Chiral 3-Methylhexane-1,3-diol Enantiomers and Diastereomers

The synthesis of specific stereoisomers of chiral molecules like this compound is crucial, particularly in pharmaceutical applications where different enantiomers or diastereomers can have vastly different biological activities.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. uwindsor.cascielo.org.mx After the desired chiral center is created, the auxiliary is removed.

Evans' Oxazolidinones: N-acyl oxazolidinones are well-known chiral auxiliaries used in aldol reactions to create syn- or anti-1,3-diols with high stereocontrol. uwindsor.ca

Sulfur-Based Chiral Auxiliaries: Thiazolidinethiones and oxazolidinethiones derived from amino acids have proven effective in various asymmetric reactions, including aldol additions to form fragments of natural products. scielo.org.mx For example, an N-acetyl chiral auxiliary was used to construct a fragment of aurisides, where a hydroxyl-directed reduction of a β-ketoester yielded a 1,3-anti-diol. scielo.org.mx

Lactate as a Chiral Auxiliary: The use of (S)-lactate as a chiral auxiliary has been shown to induce moderate diastereoselectivity and enantioselectivity in C-H functionalization reactions. organic-chemistry.org

A new building block, (3S,5R)-6-(benzyloxy)-3-methylhexane-1,5-diol, has been synthesized and used in the formal syntheses of various pheromones. researchgate.net

Asymmetric Catalysis in Diol Formation

Asymmetric catalysis involves the use of a chiral catalyst to produce a chiral product from an achiral or racemic substrate. This approach is often more efficient than using stoichiometric chiral reagents or auxiliaries.

Asymmetric Hydrogenation: Chiral diphosphine-ruthenium catalysts have been used for the asymmetric hydrogenation of β-keto esters, which can then be reduced to form chiral 1,3-diols with excellent enantioselectivity. sctunisie.org

Organocatalysis: Chiral organic molecules, such as proline derivatives, can act as catalysts in asymmetric reactions. A novel proline-derived organocatalyst, in conjunction with Cu(OTf)₂, has been used to synthesize chiral 1,3-keto alcohols via an asymmetric aldol reaction, which are then reduced to chiral 1,3-diols. acs.org

Transition Metal Catalysis: Chiral chromium catalysts with carbazole-based bisoxazoline ligands have been employed for the highly enantioselective synthesis of protected 1,3-diols. rhhz.netresearchgate.net Rhodium catalysts, such as Hashimoto's Rh₂((S)-PTTL)₄, have achieved high diastereoselectivity and enantioselectivity in C-H functionalization reactions for 1,3-diol synthesis. organic-chemistry.org

The table below summarizes some of the catalysts and their performance in the asymmetric synthesis of 1,3-diols.

| Catalyst System | Reaction Type | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Proline-derived organocatalyst / Cu(OTf)₂ | Asymmetric Aldol Reaction | Cyclohexanone and p-nitrobenzaldehyde | Chiral 1,3-keto alcohol | 99 | 98 | 97:3 | acs.org |

| R-CBS–oxazaborolidine complex | Asymmetric Reduction | Chiral 1,3-keto alcohols | Chiral 1,3-diols | - | >99 | - | nih.gov |

| Chiral Chromium-carbazole bisoxazoline catalyst | Allylation | Various aldehydes | Protected 1,3-diols | 34-87 | up to 98 | - | rhhz.netresearchgate.net |

| Chiral diphosphine-ruthenium catalyst | Asymmetric Hydrogenation | β-keto ester | β-hydroxy esters | high | >99 | - | sctunisie.org |

| Hashimoto's Rh₂((S)-PTTL)₄ | C-H functionalization | Benzyl silyl (B83357) ethers | 1,3-diols | - | high | high | organic-chemistry.org |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a powerful strategy for producing enantiomerically pure compounds by combining the efficiency of chemical reactions with the high selectivity of biological catalysts. For chiral molecules like this compound, these approaches are particularly valuable for accessing specific stereoisomers, which is often a critical requirement for applications in pharmaceuticals and specialty chemicals. The primary chemoenzymatic methods for preparing chiral 1,3-diols involve kinetic resolution of a racemic mixture or, more recently, engineered biosynthetic pathways.

A cornerstone of chemoenzymatic strategies for chiral diols is the enzymatic kinetic resolution of a racemic precursor. rsc.org This process typically begins with the chemical synthesis of racemic this compound. The resulting mixture of enantiomers is then subjected to an enzyme that selectively catalyzes a reaction on only one of the enantiomers. Lipases, particularly from Candida antarctica (CALB) and Pseudomonas cepacia, are widely used for this purpose due to their stability, broad substrate tolerance, and high enantioselectivity. researchgate.netdiva-portal.org

The most common reaction is a transesterification, where the enzyme selectively acylates one of the alcohol enantiomers in the presence of an acyl donor, such as vinyl acetate. researchgate.net This results in a mixture of an acylated enantiomer (ester) and the unreacted enantiomer (alcohol), which can then be separated by standard chromatographic techniques. The efficiency of this resolution is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. researchgate.net Dynamic kinetic resolution (DKR) further enhances this process by incorporating a metal catalyst (e.g., ruthenium-based) to continuously racemize the unreacted enantiomer in situ, theoretically allowing for a 100% yield of the desired acylated product. diva-portal.org

The table below illustrates typical parameters and outcomes for the lipase-catalyzed kinetic resolution of branched-chain secondary alcohols, which is directly applicable to this compound.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of 1,3-Diols

| Enzyme | Acyl Donor | Solvent | Substrate Class | Typical Conversion | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Diisopropyl ether | Racemic 1,3-diols | ~50% | >99% (for ester); >99% (for remaining alcohol) | diva-portal.org |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Cyclohexane | Racemic 3-alkanols | Controlled | >95% (for one enantiomer) | researchgate.net |

More advanced approaches utilize engineered microbial platforms to produce branched-chain diols directly from simple feedstocks like glucose. nih.gov Research has demonstrated the production of the closely related isomer, 2-methylhexane-1,3-diol, using an engineered polyketide synthase (PKS) platform in the bacterium Streptomyces albus. biorxiv.org This biosynthetic method involves several key enzymatic steps:

Starter and Extender Unit Selection : The PKS machinery is engineered to select specific coenzyme A (CoA) starter units (e.g., butyryl-CoA) and extender units (e.g., methylmalonyl-CoA) to build the correct carbon backbone.

Polyketide Chain Synthesis : The modular PKS enzymes catalyze the iterative condensation of these units to form the polyketide chain.

Reductive Release : A terminal thioreductase (TR) domain catalyzes a two-electron reductive cleavage of the acyl-ACP or acyl-CoA substrate, releasing a reactive aldehyde intermediate. biorxiv.org

Final Reduction : Endogenous or heterologously expressed alcohol dehydrogenases (ADHs) reduce the aldehyde to the final 1,3-diol product. biorxiv.org

This platform demonstrates high tunability, allowing for the production of various branched-chain diols by modifying the PKS modules and precursor pathways. nih.govbiorxiv.org For instance, feeding the culture with specific precursors or modifying the expression of key enzymes can direct the synthesis towards desired products and improve titers. biorxiv.org

Table 2: Research Findings on Biosynthetic Platforms for Branched-Chain Diol Production

| Host Organism | Key Enzyme System | Precursors | Product Example | Reported Titer | Reference |

|---|---|---|---|---|---|

| Streptomyces albus | Engineered Rimocidin Polyketide Synthase (PKS) with Terminal Thioreductase (TR) | Glucose, Acyl-CoA substrates | 2-Ethyl-1,3-hexanediol | >1 g/L | biorxiv.org |

These chemoenzymatic approaches highlight the synergy between chemical synthesis and biocatalysis, providing robust and selective routes to chiral 1,3-diols like this compound.

Stereochemical Control and Analysis in 3 Methylhexane 1,3 Diol Systems

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The creation of the two stereocenters in 3-Methylhexane-1,3-diol is typically approached by first establishing the β-hydroxy carbonyl precursor, 1-hydroxy-3-methylhexan-3-one, followed by a stereoselective reduction of the ketone. The spatial arrangement of the final diol is thus determined by the stereochemistry of the precursor and the nature of the reduction step.

Diastereoselective Reduction: A primary method for achieving high diastereoselectivity in the synthesis of 1,3-diols is the reduction of the corresponding β-hydroxy ketone. The relative stereochemistry of the resulting diol (syn or anti) is dictated by the reagents and conditions employed. The Narasaka-Prasad reduction is a well-established protocol for producing syn-1,3-diols with a high degree of selectivity. synarchive.comwikipedia.org This reaction utilizes a boron chelating agent, such as diethylmethoxyborane, to form a six-membered ring intermediate with the β-hydroxy ketone. wikipedia.orgnih.gov This chelation locks the conformation of the substrate, allowing a subsequent hydride reducing agent (e.g., sodium borohydride) to attack the ketone from the sterically less hindered face, leading preferentially to the syn diol. wikipedia.org This intermolecular hydride delivery proceeds via an axial attack opposite to the existing alcohol group. wikipedia.org While cryogenic conditions are often required to maximize selectivity, this method is a cornerstone for generating syn-1,3-diols. nih.govresearchgate.net

Enantioselective Pathways: Achieving enantioselectivity involves creating the stereocenters in a way that favors one enantiomer over the other. This is often accomplished during the carbon-carbon bond-forming step that creates the β-hydroxy ketone precursor. Organocatalytic asymmetric aldol (B89426) reactions, often using proline or its derivatives, have emerged as a powerful tool for this purpose. nih.govacs.org These catalysts can facilitate the reaction between an aldehyde and a ketone to produce chiral β-hydroxy ketones with high enantiomeric excess (>99% ee). nih.govacs.org Subsequent reduction, for instance using a chiral oxazaborolidine catalyst like a Corey-Bakshi-Shibata (CBS) reagent, can then generate the final 1,3-diol with high enantiopurity. acs.org

Another strategy is the dynamic kinetic asymmetric transformation (DYKAT), which combines enzymatic transesterification with a ruthenium catalyst for epimerization. nih.gov This one-pot process can convert a racemic mixture of a 1,3-diol into a single, enantiomerically pure stereoisomer, often with excellent enantioselectivity (>99% ee) and high diastereomeric ratios (>90% syn). nih.gov

| Method | Precursor | Key Reagents | Primary Product | Typical Selectivity |

| Narasaka-Prasad Reduction | β-Hydroxy Ketone | 1. Diethylmethoxyborane2. Sodium Borohydride (B1222165) | syn-1,3-Diol | High diastereoselectivity (>96% de) harvard.edu |

| Asymmetric Aldol/Reduction | Aldehyde + Ketone | 1. Proline-derived organocatalyst2. CBS reagent | Enantiopure 1,3-Diol | High enantioselectivity (>99% ee) nih.gov |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Racemic 1,3-Diol | Lipase + Ruthenium catalyst | Enantiopure syn-1,3-Diacetate | >99% ee, >90% syn nih.gov |

Impact of Chiral Pool and Chiral Auxiliary Selection on Stereocontrol

Beyond catalytic asymmetric reactions, stereocontrol can be exerted through the use of chiral starting materials, a strategy broadly divided into chiral pool synthesis and the use of chiral auxiliaries.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The Evans aldol reaction is a classic application of this principle for synthesizing precursors to 1,3-diols. alfa-chemistry.comtcichemicals.com In this approach, a carboxylic acid derivative is converted into an imide using a chiral oxazolidinone (the Evans auxiliary). tcichemicals.comambeed.com Treatment with a boron Lewis acid generates a specific Z-enolate, which then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state. harvard.edualfa-chemistry.com The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite side, resulting in highly predictable and excellent diastereoselectivity in the formation of the syn-aldol adduct. harvard.edu This adduct can then be cleaved to reveal a chiral β-hydroxy acid, which can be further converted to the target 1,3-diol.

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as the starting material. The inherent chirality of the starting material is carried through a sequence of reactions to the final product. For instance, a chiral homoallylic alcohol, itself derived from the chiral pool, can be used as a substrate in a diastereoselective reaction. A one-pot carboxylation/bromocyclization of an optically pure homoallylic alcohol can produce a chiral syn-1,3-diol derivative with excellent transfer of stereochemistry (>19:1 dr, >99% ee). nih.gov This method leverages the pre-existing stereocenter to direct the formation of the new stereocenter, providing both relative and absolute stereocontrol.

Conformational Analysis and Stereoisomer Characterization

Once synthesized, confirming the relative and absolute stereochemistry of the this compound stereoisomers is crucial. The flexible, acyclic nature of the molecule means it can adopt various conformations in solution, primarily influenced by steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This bonding is a key feature that can help distinguish between syn and anti isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for this purpose. For direct analysis, a deuterium (B1214612) isotopic perturbation method using ¹H NMR can differentiate between stereoisomers. nih.gov This technique compares the chemical shifts of the hydroxyl protons in a standard sample (OH/OH) with a sample where one hydroxyl group is partially deuterated (OH/OD). The magnitude of the upfield isotope shift is diagnostic: syn-1,3-diols typically show larger shifts (20–33 ppb) compared to their anti counterparts (2–16 ppb). nih.gov

A more common and definitive method involves converting the 1,3-diol into a more rigid cyclic acetonide derivative by reacting it with acetone (B3395972) or 2,2-dimethoxypropane. The resulting 1,3-dioxane (B1201747) ring adopts a well-defined conformation that depends on the diol's stereochemistry. Acetonides derived from syn-1,3-diols strongly prefer a chair conformation with the substituents in equatorial positions. univ-lemans.fr In contrast, acetonides from anti-1,3-diols adopt a twist-boat conformation to avoid prohibitive 1,3-diaxial interactions. univ-lemans.fr

This conformational difference leads to highly predictable and distinct chemical shifts in ¹³C NMR spectroscopy, particularly for the acetonide's own carbons. univ-lemans.fracs.org This correlation provides an unambiguous method for assigning the relative stereochemistry of the parent 1,3-diol. univ-lemans.fr

| Acetonide of... | Preferred Conformation | C2 (ketal) ¹³C Shift (ppm) | CMe₂ (methyls) ¹³C Shifts (ppm) |

| syn-1,3-Diol | Chair | ~98-101 | ~19 (axial), ~30 (equatorial) univ-lemans.fr |

| anti-1,3-Diol | Twist-Boat | ~100-101 | ~24-25 (two similar shifts) univ-lemans.fr |

By combining these stereocontrolled synthetic strategies with robust analytical methods, specific stereoisomers of this compound can be prepared and characterized with a high degree of confidence.

Chemical Reactivity and Derivatization of 3 Methylhexane 1,3 Diol

Reactions Involving Hydroxyl Functionalities

The hydroxyl groups are the primary centers of reactivity in 3-methylhexane-1,3-diol, allowing for the formation of esters, ethers, and cyclic acetals or ketals. These reactions are fundamental in modifying the physical and chemical properties of the molecule.

Esterification of this compound can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction can lead to the formation of a monoester at either the primary or tertiary hydroxyl group, or a diester where both hydroxyls are functionalized. The primary hydroxyl at the 1-position is generally more reactive and less sterically hindered than the tertiary hydroxyl at the 3-position, which can allow for selective mono-esterification under controlled conditions. The choice of acylating agent and reaction conditions can influence the degree of esterification. For instance, using a bulky acylating agent may favor esterification at the primary hydroxyl group.

Etherification , such as the Williamson ether synthesis, can also be employed to convert one or both hydroxyl groups to ethers. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Similar to esterification, selective mono-etherification at the primary hydroxyl group is generally more feasible due to its higher reactivity and lower steric hindrance.

| Reaction Type | Reagents | Products | Key Considerations |

| Esterification | Carboxylic acid, Acid anhydride, Acyl chloride | Monoesters, Diesters | Acid catalyst; steric hindrance at the tertiary -OH can allow for selective reaction at the primary -OH. |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Monoethers, Diethers | Formation of alkoxide intermediate; selectivity for the primary -OH is likely. |

The 1,3-diol structure of this compound is well-suited for the formation of six-membered cyclic acetals and ketals upon reaction with aldehydes and ketones, respectively. These reactions are typically acid-catalyzed and involve the removal of water to drive the equilibrium towards the product. The resulting cyclic structures are known as 1,3-dioxanes. The formation of these cyclic derivatives is often used as a method to protect the diol functionality during other chemical transformations. The reaction is reversible, and the diol can be regenerated by acid-catalyzed hydrolysis.

A specific class of cyclic derivatives are dioxasilinanes , which are formed by the reaction of the 1,3-diol with a difunctional silane, such as dichlorodimethylsilane. This reaction results in a six-membered ring containing silicon, oxygen, and carbon atoms. The formation of dioxasilinanes can be used to protect the diol group and can also influence the stereochemistry of subsequent reactions.

| Reactant | Product | Ring System |

| Aldehyde/Ketone | Cyclic Acetal/Ketal | 1,3-Dioxane (B1201747) |

| Difunctional Silane | Dioxasilinane | 1,3-Dioxa-2-silacyclohexane |

Synthesis of Advanced Intermediates and Complex Molecules from this compound Scaffolds

The bifunctional nature of this compound, containing both a primary and a tertiary hydroxyl group, presents a unique scaffold for the synthesis of more complex molecules. The differential reactivity of these two hydroxyl groups allows for selective chemical transformations, enabling the use of this compound as a foundational building block for advanced intermediates.

One of the key strategies in utilizing this compound as a synthetic scaffold involves the selective reaction of one hydroxyl group while the other is either protected or remains unreactive under specific conditions. For instance, the primary alcohol can be selectively protected, leaving the tertiary alcohol available for reactions such as etherification or acylation. This approach allows for the stepwise construction of more elaborate molecular architectures.

A documented example of the derivatization of this compound is its selective oxidation. Research has demonstrated the successful oxidation of the primary alcohol in this compound to an aldehyde, yielding the corresponding hydroxyaldehyde. This transformation is a valuable step in organic synthesis, as the resulting aldehyde functionality can participate in a wide array of subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard reactions, further extending the carbon skeleton and introducing additional complexity.

The selective oxidation of this compound has been achieved using a catalytic system of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and tetra-n-butylammonium bromide in the presence of periodic acid and wet alumina. thieme-connect.com This method provides a good yield of the desired hydroxyaldehyde while preserving the tertiary hydroxyl group. thieme-connect.com

Below is a data table summarizing the research findings for the selective oxidation of this compound:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | TEMPO (5 mol%), TBAB (5 mol%), H₅IO₆ (1.2 equiv), wet alumina, CH₂Cl₂ | 3-hydroxy-3-methylhexanal | 72% | [Synlett 2006, (1), 89-92] |

The resulting product, 3-hydroxy-3-methylhexanal, is a valuable intermediate. The aldehyde group can be further functionalized, while the tertiary alcohol can be used as a handle for introducing other molecular fragments. This demonstrates the potential of this compound as a scaffold for creating molecules with increased complexity.

In addition to its role in synthetic organic chemistry, this compound has also been identified as a component in formulations for industrial applications, such as in compositions for forming titanium-containing resist underlayer films in the electronics industry. google.com This indicates a broader utility for this compound beyond traditional organic synthesis.

Advanced Spectroscopic and Analytical Characterization of 3 Methylhexane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Methylhexane-1,3-diol. By analyzing various NMR experiments, it is possible to assign the chemical environment of each proton and carbon atom, determine connectivity through covalent bonds, and infer spatial relationships critical for stereochemical assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to display distinct signals for each non-equivalent proton in the molecule. The chemical shift (δ) of each signal is influenced by the electron density of its local environment, with protons attached to or near the electron-withdrawing hydroxyl groups resonating at a lower field (higher ppm). Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable information about the connectivity of the molecule.

Based on the structure of this compound, the following proton environments can be predicted. The protons of the two hydroxyl (-OH) groups would typically appear as broad singlets, the exact position of which is dependent on solvent and concentration. The protons on the carbon atoms bearing the hydroxyl groups (C1 and C3) are expected to be shifted downfield. A study involving the analysis of various alkane-1,3-diols supports the prediction of chemical shifts for protons in similar chemical environments nih.gov.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| H-1 (CH₂) | 3.6 - 3.8 | Triplet (t) | H-2 |

| H-2 (CH₂) | 1.5 - 1.7 | Multiplet (m) | H-1, H-3 |

| H-3 (CH) | 3.8 - 4.0 | Multiplet (m) | H-2, H-4, C₃-CH₃ |

| H-4 (CH₂) | 1.3 - 1.5 | Multiplet (m) | H-3, H-5 |

| H-5 (CH₂) | 1.2 - 1.4 | Multiplet (m) | H-4, H-6 |

| H-6 (CH₃) | 0.8 - 1.0 | Triplet (t) | H-5 |

| C₃-CH₃ | 1.1 - 1.3 | Doublet (d) | H-3 |

| 1-OH | Variable | Broad Singlet (br s) | - |

| 3-OH | Variable | Broad Singlet (br s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular asymmetry of this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts of the carbons bonded to the hydroxyl groups (C1 and C3) will be significantly downfield compared to the other aliphatic carbons. The principles for assigning the relative stereochemistry of 1,3-diols based on ¹³C NMR chemical shifts, often after conversion to acetonide derivatives, have been well-established univ-lemans.fruniv-lemans.fr. Comparison with universal databases for 1,3-diols can also aid in stereochemical assignments researchgate.net.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values based on typical ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 60 - 65 |

| C-2 | 40 - 45 |

| C-3 | 68 - 75 |

| C-4 | 35 - 40 |

| C-5 | 18 - 25 |

| C-6 | 10 - 15 |

| C₃-CH₃ | 20 - 30 |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY, COSY, HSQC)

To unambiguously assign the ¹H and ¹³C signals and to further probe the molecule's structure, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of the alkyl chain, showing correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6. A correlation between the methine proton H-3 and the C3-methyl protons would also be expected.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal predicted around 3.7 ppm would show a cross-peak with the carbon signal around 62 ppm, confirming their assignment as H-1 and C-1, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space interactions between protons that are in close proximity, which is crucial for determining stereochemistry and conformational preferences. ismar.org For this compound, NOESY could reveal correlations between the protons of the C3-methyl group and protons at C2 and C4, helping to establish their relative orientation (syn or anti).

Chiral NMR Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a primary method for determining the enantiomeric excess (ee) or purity of a chiral sample. This is typically achieved by reacting the chiral diol with a chiral derivatizing agent (CDA), such as a chiral boric acid or 2-formylphenylboronic acid in the presence of a chiral amine. nih.govnih.govspringernature.comrsc.org This reaction forms a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable in the NMR spectrum. The ¹H or ¹³C NMR spectrum of the derivatized mixture will show separate sets of signals for each diastereomer. By integrating the well-resolved signals corresponding to each diastereomer, the ratio of the enantiomers in the original sample can be accurately calculated. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the gas chromatography column, after which it enters the mass spectrometer to be ionized and fragmented. For aliphatic alcohols like this compound, electron ionization (EI) is a common method.

The molecular ion peak ([M]⁺) for this compound (C₇H₁₆O₂, Molecular Weight: 132.20 g/mol ) would be at a mass-to-charge ratio (m/z) of 132. However, for aliphatic alcohols, the molecular ion is often of very low abundance or completely absent due to rapid fragmentation. youtube.comlibretexts.org

The fragmentation pattern provides key structural clues. Common fragmentation pathways for diols include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a very common fragmentation pathway for alcohols, which would lead to a significant peak at m/z 114 ([M-18]⁺). libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. This is a dominant fragmentation mechanism for alcohols. libretexts.org Cleavage can occur on either side of the carbon bearing the hydroxyl group.

Cleavage of the Alkyl Chain: Fragmentation can also occur along the propyl side chain.

Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 117 | [M-CH₃]⁺ | Loss of a methyl radical |

| 114 | [M-H₂O]⁺ | Loss of water (dehydration) |

| 101 | [M-CH₂OH]⁺ | Alpha-cleavage at C1-C2 |

| 89 | [M-C₃H₇]⁺ | Cleavage of the propyl group at C3-C4 |

| 73 | [CH(OH)CH₂CH₂CH₃]⁺ | Alpha-cleavage at C2-C3 |

| 59 | [CH(OH)CH₃]⁺ | Cleavage leading to a C2 fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at C1-C2 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can provide mass measurements to several decimal places, allowing for the confident determination of a compound's molecular formula. nih.gov This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₇H₁₆O₂), the theoretical monoisotopic mass is 132.11503 Da. nih.gov In a typical HRMS analysis, the sample would be ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form molecular ions such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, would then measure the mass-to-charge ratio (m/z) of these ions.

The high mass accuracy of HRMS allows for the calculated elemental formula from the measured m/z to be matched with the theoretical formula, confirming the identity of the compound. For example, an experimentally measured mass of 133.1223 for the [M+H]⁺ ion would correspond to the elemental formula C₇H₁₇O₂⁺, confirming the presence of this compound.

HRMS can also be coupled with tandem mass spectrometry (MS/MS) to obtain structural information. The molecular ion is isolated, fragmented, and the masses of the resulting fragment ions are measured with high accuracy. The fragmentation pattern provides insights into the molecule's structure. For this compound, common fragmentation pathways would include the loss of a water molecule (-18.01056 Da) from the diol structure or cleavage of C-C bonds in the alkyl chain.

Table 1: Theoretical HRMS Data for this compound and its Adducts

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₇H₁₆O₂⁺ | 132.11503 |

| [M+H]⁺ | C₇H₁₇O₂⁺ | 133.12230 |

| [M+Na]⁺ | C₇H₁₆O₂Na⁺ | 155.10427 |

| [M-H₂O+H]⁺ | C₇H₁₅O⁺ | 115.11174 |

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is dominated by features characteristic of its alcohol functional groups and its alkane backbone. The most prominent feature is a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. This broadening is a result of intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration, which appears in the 1200-1000 cm⁻¹ region. The spectrum also displays strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the methyl and methylene groups in the hexane chain. docbrown.info C-H bending vibrations are also observable in the 1470-1370 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While O-H and C-O stretching bands are often weak in Raman spectra of simple alcohols, the C-H stretching and bending modes of the alkyl backbone typically provide strong signals. The symmetric C-H stretching vibrations, in particular, tend to be strong in Raman spectra. The fingerprint region (below 1500 cm⁻¹) contains a complex set of peaks corresponding to various C-C stretching and C-C-H bending modes, which can be used for definitive identification when compared to a reference spectrum. tib.eu

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | IR | 3500 - 3200 | Strong, Broad |

| C-H (sp³) | Stretching | IR, Raman | 2960 - 2850 | Strong |

| C-H | Bending | IR, Raman | 1470 - 1370 | Medium |

| C-O | Stretching | IR | 1200 - 1000 | Strong |

| C-C | Stretching | Raman | 1200 - 800 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and, if necessary, separate it from impurities or other components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com Due to the polar nature of the two hydroxyl groups, this compound can be analyzed using different HPLC modes.

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica, diol) is used with a non-polar mobile phase (e.g., hexane, heptane). The polar diol will interact strongly with the stationary phase, leading to longer retention times. This mode is effective for separating isomers and related polar compounds.

Reversed-Phase HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., methanol/water, acetonitrile/water). sigmaaldrich.com this compound, being moderately polar, will have limited retention on a C18 column but can be effectively analyzed and separated from non-polar impurities.

Detection is typically achieved using a Refractive Index Detector (RID), as the diol lacks a strong UV chromophore, or an Evaporative Light Scattering Detector (ELSD).

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Normal-Phase | Reversed-Phase |

| Stationary Phase | Silica or Diol (e.g., Inertsil Diol) | C18 (Octadecylsilane) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Heptane / Isopropanol (95:5 v/v) | Acetonitrile / Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | Refractive Index (RI) | Refractive Index (RI) or ELSD |

| Temperature | Ambient | Ambient |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. It is well-suited for assessing the purity of this compound. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase.

The analysis of diols by GC can sometimes be challenging due to the polar hydroxyl groups, which can cause peak tailing through interaction with active sites on the column. sigmaaldrich.com Therefore, column selection is critical. A polar stationary phase (e.g., a modified polyethylene glycol like Carbowax®) is often used to achieve good separation of polar analytes. sigmaaldrich.com Alternatively, a non-polar phase (e.g., polydimethylsiloxane, DB-5) can minimize strong interactions and reduce tailing. sigmaaldrich.comnih.gov For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass spectrum and fragmentation pattern.

Table 4: Typical Gas Chromatography (GC) Parameters for Purity Assessment

| Parameter | Description |

| Column | Fused silica capillary column, e.g., DB-WAX (polar) or DB-5 (non-polar) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C (FID) |

This compound possesses a chiral center at the C3 carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-Methylhexane-1,3-diol and (S)-3-Methylhexane-1,3-diol. Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers. sigmaaldrich.com This is most commonly achieved using a Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer of the analyte, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are widely used for this purpose. nih.govmdpi.com

This technique is essential for determining the enantiomeric purity or enantiomeric excess (% ee) of a sample of this compound, which is critical in fields where stereochemistry influences biological activity or material properties.

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Description |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series) or Cyclodextrin-based |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Typically a mixture of a non-polar alkane and a polar alcohol (e.g., Hexane / Ethanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (if derivatized) or Refractive Index (RI) |

| Temperature | Controlled, often near ambient (e.g., 25 °C) |

Applications of 3 Methylhexane 1,3 Diol in Contemporary Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral diols are fundamental building blocks in asymmetric synthesis, providing a scaffold for the stereocontrolled introduction of new stereocenters. nih.govacs.org The enantiomerically pure forms of 1,3-diols are particularly sought after for their ability to impart chirality in the synthesis of natural products and pharmaceuticals. nih.govacs.org The synthesis of these chiral diols often involves stereoselective methods such as asymmetric reduction of β-hydroxy ketones or enzymatic resolutions. acs.orgrsc.org

The general utility of chiral 1,3-diols in asymmetric synthesis is well-established. They can be transformed into a variety of other functional groups while retaining the stereochemical integrity of the original molecule. This makes them invaluable for the construction of stereochemically rich and complex target molecules. While specific documented examples for 3-Methylhexane-1,3-diol are not extensively detailed in the literature, its structural features align with those of other chiral 1,3-diols that have been successfully employed in asymmetric synthesis.

Table 1: General Asymmetric Transformations Involving Chiral 1,3-Diols

| Transformation | Reagents and Conditions | Product Type |

| Oxidation | Swern, Dess-Martin periodinane | Chiral β-hydroxy aldehydes or ketones |

| Protection and Derivatization | Silyl (B83357) ethers, acetals, ketals | Protected diols for further functionalization |

| Nucleophilic Substitution | Mesylation/tosylation followed by SN2 | Chiral amines, azides, etc. |

| Cyclization | Acid or base catalysis | Chiral cyclic ethers |

Utility as Key Intermediates for Complex Organic Molecules

The 1,3-diol motif is a common structural feature in a wide array of biologically active natural products and pharmaceutical agents. rsc.org Consequently, chiral 1,3-diols, including by extension this compound, are considered valuable intermediates in the multi-step synthesis of these complex molecules. nih.govacs.org Their bifunctional nature allows for sequential or selective reactions at the two hydroxyl groups, enabling the elaboration of the carbon skeleton and the introduction of further complexity.

For instance, the anti- and syn- stereoisomers of 1,3-diols serve as precursors for the synthesis of polyketide natural products, which exhibit a broad range of biological activities, including antibiotic, antifungal, and anticancer properties. The stereocontrolled synthesis of these diol fragments is a critical step in the total synthesis of such molecules. While direct evidence of this compound's incorporation into a specific complex molecule's synthesis is not prominent in the literature, its structure is analogous to intermediates used in the synthesis of various pharmacologically relevant compounds.

Precursors for Advanced Polymer and Material Science Applications

Diols are fundamental monomers in the synthesis of a variety of polymers, most notably polyesters and polyurethanes. chemistrysteps.com The specific structure of the diol, including its chain length, branching, and stereochemistry, can significantly influence the properties of the resulting polymer, such as its thermal stability, crystallinity, and mechanical strength.

While the use of this compound in polymer science is not extensively documented, the application of structurally similar diols provides insight into its potential. For example, methyl-branched diols are known to affect the properties of polyesters. The introduction of methyl branches can influence the polymer's glass transition temperature and crystallinity. Specifically, the use of 2-methyl-1,3-hexanediol, a structural isomer, has been noted in the context of polymer synthesis with diisocyanates and other monomers. This suggests that this compound could be a viable candidate for creating polymers with tailored properties. The chirality of this compound could also be exploited to synthesize stereoregular polymers with unique chiroptical or biodegradable properties.

Table 2: Potential Polymer Applications Based on Structurally Similar Diols

| Polymer Type | Co-monomers | Potential Properties Influenced by Diol Structure |

| Polyesters | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Crystallinity, melting point, glass transition temperature, biodegradability |

| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Elasticity, hardness, thermal stability |

| Polycarbonates | Phosgene or its derivatives | Toughness, optical clarity, thermal resistance |

Applications in Catalysis and Ligand Design

The field of asymmetric catalysis heavily relies on the use of chiral ligands to induce enantioselectivity in chemical transformations. Chiral diols are a prominent class of ligands, capable of coordinating to metal centers to create a chiral environment around the catalytic site. nih.govnih.gov These chiral metal-diol complexes can then catalyze a wide range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, with high levels of stereocontrol.

Furthermore, chiral diols can themselves act as organocatalysts, often through the formation of transient chiral species with reagents. acs.orgnih.gov For example, chiral diols can be used in conjunction with boronic acids to create chiral Lewis acids for asymmetric aldol (B89426) and Diels-Alder reactions. Given that this compound possesses two stereocenters and the requisite hydroxyl groups for coordination, it represents a potential candidate for the development of new chiral ligands and organocatalysts. Its aliphatic and branched structure could offer unique steric and electronic properties, potentially leading to novel reactivity and selectivity in asymmetric catalysis.

Biotechnological and Biosynthetic Pathways for Diol Production

Engineered Polyketide Synthase (PKS) Platforms for Branched-Chain Diols

Polyketide synthases (PKSs) are versatile enzymatic complexes that can be engineered to produce a wide array of chemical structures, including branched-chain diols. nih.gov These modular enzymes function like a biological assembly line, where different domains are responsible for selecting building blocks and catalyzing specific chemical reactions. nih.gov This modularity makes them prime candidates for engineering novel biosynthetic pathways. By combining PKS modules from different natural pathways, it is possible to create hybrid synthases capable of producing custom polyketides, which can then be converted into target molecules like 3-Methylhexane-1,3-diol. youtube.comresearchgate.net

Metabolic engineering focuses on optimizing the genetic and regulatory processes within microbial cells to increase the production of a target compound. nih.govresearchgate.net For branched-chain diols, this involves redirecting the flow of carbon from central metabolism towards the desired biosynthetic pathway. nih.govpnas.org Key strategies include:

Optimization of Biosynthetic Pathways: This can involve the redesign of existing pathways or the introduction of heterologous genes to create novel routes to the target molecule. nih.gov

Enhancement of Cofactor Supply: Many enzymatic reactions in biosynthetic pathways are dependent on cofactors such as NAD(P)H. Engineering the cell to regenerate these cofactors more efficiently can boost the production of diols. nih.govresearchgate.net

These strategies have been successfully applied in organisms like Escherichia coli to improve the production of various diols from renewable feedstocks like glucose. nih.govresearchgate.netnih.gov

Microbial Synthesis from Renewable Feedstocks

The use of renewable feedstocks, such as glucose derived from biomass, is a cornerstone of sustainable biomanufacturing. researchgate.net Microorganisms like E. coli and Saccharomyces cerevisiae are often used as cell factories to convert these simple sugars into valuable chemicals. pnas.org For the production of branched-chain diols, pathways originating from the metabolism of branched-chain amino acids (BCAAs) have been explored. nih.govresearchgate.net For instance, a biosynthetic platform in E. coli has been developed for the synthesis of branched-chain β,γ-diols. This platform utilizes an acetohydroxyacid synthase to condense branched-chain aldehydes with pyruvate, forming α-hydroxyketones, which are then reduced to the corresponding diols. nih.govresearchgate.netamericanelements.com Through systematic optimization of the BCAA pathway, high-specificity production of compounds like 4-methylpentane-2,3-diol from glucose has been achieved. nih.govresearchgate.net Similar principles could be applied to develop a pathway for this compound.

| Organism | Feedstock | Product Class | Key Engineering Strategy |

| Escherichia coli | Glucose | Branched-chain β,γ-diols | Optimization of branched-chain amino acid metabolism |

| Escherichia coli | Acetate | 2,3-butanediol | Overexpression of acetate utilization pathway |

| Saccharomyces cerevisiae | Sugars | Various polyketides | Expression of plant-derived Type III PKSs |

Chemoenzymatic Strategies for Sustainable Diol Synthesis

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com This approach can provide more efficient and sustainable routes to complex molecules. mdpi.comnih.gov For diol synthesis, a common strategy involves the enzymatic resolution of a racemic mixture. For example, epoxide hydrolases can be used to selectively hydrolyze one enantiomer of a racemic epoxide, yielding an enantiomerically enriched epoxide and a diol. tandfonline.com While a major drawback can be the 50% theoretical maximum yield for the desired product, this method is valuable for producing chiral intermediates. tandfonline.com The integration of biocatalysis with chemical process chemistry is paving the way for more cost-effective and environmentally friendly manufacturing strategies. mdpi.com

Theoretical and Computational Chemistry Studies of 3 Methylhexane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the distribution of electrons within a molecule and predicting its chemical reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic ground state and various molecular properties.

The electronic structure of 3-methylhexane-1,3-diol dictates its fundamental chemical nature. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms in the hydroxyl groups, making these sites the most nucleophilic.

Molecular Electrostatic Potential (MESP) maps offer a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential), such as those around the oxygen atoms, are identified as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), like the acidic hydrogen atoms of the hydroxyl groups, are susceptible to nucleophilic attack.

Conceptual DFT also allows for the calculation of reactivity indices that quantify a molecule's reactivity. researchgate.net These indices help predict how and where a molecule is most likely to react. For polar reactions, the most favorable interactions often occur between the most nucleophilic center of one reactant and the most electrophilic center of another. researchgate.net

| Index | Definition | Predicted Significance for this compound |

|---|---|---|

| Electronic Chemical Potential (μ) | Tendency of electrons to escape from the system. | Moderate value, indicating some willingness to donate electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relatively high, characteristic of saturated aliphatic alcohols. |

| Global Electrophilicity (ω) | Propensity to accept electrons. | Low, indicating it is not a strong electrophile. |

| Global Nucleophilicity (N) | Propensity to donate electrons. | Moderate, centered on the hydroxyl oxygen atoms. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the vast conformational space of such molecules by simulating their atomic motions over time. nih.gov

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers that separate them. mdpi.com For a 1,3-diol, the relative orientation of the two hydroxyl groups is of particular interest. These groups can form an intramolecular hydrogen bond, leading to a pseudo-cyclic conformation. However, in a polar, protic solvent like water, the hydroxyl groups can also form stronger intermolecular hydrogen bonds with the solvent molecules. mdpi.com MD simulations can quantify the balance between these intra- and intermolecular interactions, which is highly dependent on the solvent environment. mdpi.comnih.gov

For example, studies on similar small, flexible diols in aqueous solutions have shown that conformations favoring intermolecular hydrogen bonds with water often predominate over those with intramolecular hydrogen bonds. mdpi.com The simulations provide detailed information on the lifetimes of specific conformations and the ratios between different conformational families. nih.govresearchgate.net

| Dihedral Angle | Description | Potential Conformations | Governing Interactions |

|---|---|---|---|

| HO-C1-C2-C3 | Rotation around the C1-C2 bond | gauche, anti | Steric hindrance, hyperconjugation |

| C1-C2-C3-OH | Rotation around the C2-C3 bond | gauche, anti | Steric hindrance, potential for H-bonding |

| C2-C3-C4-C5 | Rotation of the propyl chain | gauche, anti | Standard alkane steric interactions |

| C1-O-H ... O-C3 | Relative orientation of hydroxyl groups | H-bond donor/acceptor | Intramolecular vs. Intermolecular Hydrogen Bonding |

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic parameters, which can be crucial for structure elucidation and verification. chemrxiv.org By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, theoretical spectra can be generated and compared with experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using quantum mechanical calculations has become a standard tool in structural assignment. chemrxiv.org For a flexible molecule like this compound, this process is complex because the observed spectrum is a population-weighted average of the spectra of all contributing conformers. The computational protocol involves:

A thorough conformational search to identify all low-energy structures.

Geometry optimization of each conformer.

Calculation of NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann distribution of the conformers' relative energies. nih.gov

This approach is powerful enough to help distinguish between different diastereomers, as subtle differences in their conformational preferences lead to distinct predicted chemical shifts. nih.gov

| Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) - Conformer A | Calculated Shift (ppm) - Conformer B | Boltzmann-Averaged Shift (ppm) |

|---|---|---|---|---|

| C1 (CH₂OH) | 65.4 | 64.8 | 66.1 | 65.5 |

| C3 (CHOH) | 72.1 | 71.5 | 72.8 | 72.2 |

| C-Methyl | 18.9 | 19.5 | 18.2 | 18.8 |

| H1 (on C1) | 3.65 | 3.59 | 3.70 | 3.65 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, most importantly, the transition states that represent the energy maxima along the reaction coordinate. unimib.it The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.

For this compound, a characteristic reaction is acid-catalyzed dehydration, which can lead to various alkene or ether products. Computational studies could elucidate the precise mechanism of this transformation. For instance, they could determine whether the reaction proceeds through a concerted E2-type mechanism or a stepwise E1-type mechanism involving a carbocation intermediate. DFT calculations can be used to:

Optimize the geometries of the reactant, potential intermediates (e.g., protonated alcohol, carbocation), transition states, and products.

Calculate the energies of each of these species to construct a detailed energy profile of the reaction pathway.

Analyze the vibrational frequencies of the transition state to confirm it is a true first-order saddle point (characterized by a single imaginary frequency corresponding to the reaction coordinate).

These studies can also explain and predict the regioselectivity and stereoselectivity of reactions. mdpi.com

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + H⁺ | 0.0 |

| Intermediate 1 | Protonated Diol | -5.2 |

| Transition State 1 (TS1) | Water molecule departure | +20.5 |

| Intermediate 2 | Carbocation | +15.8 |

| Transition State 2 (TS2) | Proton abstraction | +18.1 |

| Product | Unsaturated Alcohol + H₂O + H⁺ | -10.7 |

Stereochemical Modeling and Absolute Configuration Assignment

This compound possesses two stereocenters (at C3 and the chiral center of the 3-methyl group), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Determining the absolute configuration of a chiral molecule is a significant challenge that can be addressed effectively with computational methods.

The primary approach involves calculating a chiroptical property for a proposed structure and comparing the simulated spectrum to the one obtained experimentally. The main techniques include:

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Time-dependent DFT (TD-DFT) can predict the ECD spectrum. By comparing the calculated spectrum of, for example, the (3R)-isomer with the experimental spectrum, the absolute configuration can be assigned. mdpi.com

Optical Rotation (OR): This is the measure of the rotation of plane-polarized light by a chiral sample. Quantum chemical methods can calculate the specific rotation at a given wavelength (e.g., the sodium D-line, 589 nm), which can be directly compared to the experimental value. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR radiation. Its calculation provides another independent method for configurational assignment. mdpi.com

These methods, like NMR prediction, require a thorough conformational analysis, as the observed chiroptical properties are a Boltzmann-weighted average of the properties of all contributing conformers. Additionally, computational modeling can be used to rationalize empirical rules, such as those used in NMR-based methods for assigning the relative stereochemistry of 1,3-diols after derivatization. researchgate.netuniv-lemans.fr

| Stereoisomer (Configuration at C3) | Calculated Optical Rotation [α]D | Predicted Major ECD Cotton Effect (nm) |

|---|---|---|

| (3R) | +15.2 | Positive at ~195 nm |

| (3S) | -15.2 | Negative at ~195 nm |

Emerging Research Directions and Future Perspectives for 3 Methylhexane 1,3 Diol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Methylhexane-1,3-diol is anticipated to be heavily influenced by the principles of green chemistry, moving away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents. Research is expected to focus on developing novel and sustainable routes that are not only environmentally benign but also economically viable.

Future research will likely explore the use of renewable feedstocks as starting materials for the synthesis of this compound. The development of biocatalytic cascade reactions could enable the conversion of simple, bio-based precursors into the target diol in a single pot, further enhancing the sustainability of the process. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Advantages | Challenges | Key Research Focus |

| Traditional Chemical Synthesis | Established methodologies, potentially high throughput. | Often requires harsh conditions, stoichiometric reagents, and generates significant waste. May lack stereoselectivity. | Development of more efficient and selective catalysts. |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme stability and cost, substrate scope limitations. | Enzyme discovery and engineering, process optimization. |

| Chemoenzymatic Synthesis | Combines the advantages of both chemical and biological catalysis, can lead to novel reaction pathways. nih.gov | Compatibility of chemical and enzymatic steps, catalyst/enzyme inhibition. | Development of robust and compatible catalyst/enzyme systems. |

| Renewable Feedstock Conversion | Utilizes sustainable starting materials, reduces reliance on fossil fuels. | Complex conversion pathways, separation and purification challenges. | Identification of suitable biomass-derived precursors and efficient conversion technologies. |

Exploration of New Catalytic and Industrial Applications

The diol functionality of this compound suggests its potential utility in a range of catalytic and industrial applications. While specific applications for this compound are not yet established, its structural features allow for informed speculation on future research directions.

As a diol, this compound could serve as a valuable chiral building block in asymmetric synthesis. Its two hydroxyl groups can be differentially protected and functionalized to create a variety of chiral ligands for asymmetric catalysis or as starting materials for the synthesis of complex molecules with specific stereochemistry.

In industrial settings, diols are widely used as solvents, humectants, and coolants. The specific physical properties of this compound, such as its boiling point, viscosity, and solubility, will determine its suitability for these applications. Furthermore, its potential as a "green" solvent could be explored, aligning with the growing demand for environmentally benign alternatives to traditional volatile organic compounds.

The catalytic upgrading of diols to value-added chemicals is another active area of research. This compound could be a substrate for catalytic oxidation, dehydration, or hydrogenolysis to produce a range of specialty chemicals, such as aldehydes, ketones, and unsaturated alcohols.

Advanced Materials Development from this compound Derivatives

One of the most promising future applications of this compound lies in the development of advanced materials. Diols are fundamental monomers in the synthesis of a wide variety of polymers, and the unique structure of this compound, with its methyl branch, could impart novel properties to these materials.

Polyesters and polyurethanes are two major classes of polymers that can be synthesized from diols. The incorporation of this compound as a monomer could influence the physical and mechanical properties of the resulting polymers. For instance, the methyl group could disrupt polymer chain packing, leading to materials with lower crystallinity, increased flexibility, and improved solubility. In the context of polyurethanes, diols act as chain extenders, and the structure of this compound could be used to tune the properties of the resulting elastomers, coatings, and adhesives. bhu.ac.ingoogle.com

Furthermore, the potential for creating biodegradable polymers from this compound is a significant area for future research. nih.govmdpi.com Aliphatic polyesters are known for their biodegradability, and the inclusion of a branched diol like this compound could modulate the degradation rate and mechanical properties of these materials, making them suitable for applications in packaging, agriculture, and biomedical devices. mdpi.comresearchgate.net

Table 2: Potential Polymer Classes from this compound

| Polymer Class | Potential Properties Influenced by this compound | Potential Applications |

| Polyesters | Crystallinity, flexibility, solubility, biodegradability. mdpi.com | Biodegradable packaging, fibers, biomedical materials. |

| Polyurethanes | Hard and soft segment morphology, elasticity, adhesion. bhu.ac.in | Elastomers, coatings, adhesives, foams. |

| Polycarbonates | Thermal stability, optical properties, mechanical strength. | Engineering thermoplastics, optical media. |

| Alkyd Resins | Drying time, hardness, flexibility. | Coatings, paints, varnishes. |

Integration with Green Chemistry Principles and Sustainable Manufacturing

The future development and commercialization of this compound and its derivatives will be intrinsically linked to the principles of green chemistry and sustainable manufacturing. This involves a holistic approach that considers the environmental impact of the entire product lifecycle, from feedstock sourcing to end-of-life disposal.

The application of green chemistry metrics will be crucial in evaluating and optimizing the sustainability of synthetic routes to this compound. nih.govmdpi.comwhiterose.ac.ukresearchgate.net Metrics such as Atom Economy, E-Factor, and Process Mass Intensity provide a quantitative assessment of the efficiency and environmental footprint of a chemical process. researchgate.net The goal will be to design processes that maximize the incorporation of raw materials into the final product while minimizing waste generation.

Sustainable manufacturing practices will also involve the use of renewable energy sources, the reduction of solvent use or the replacement of hazardous solvents with greener alternatives, and the development of closed-loop processes that allow for the recycling and reuse of catalysts and reaction media. The inherent biodegradability of polymers derived from this compound could also contribute to a more circular economy by reducing the accumulation of plastic waste in the environment.

Computational Design and Predictive Modeling of Diol-Based Molecules

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules and materials based on this compound. These in silico methods can predict the properties and behavior of molecules, reducing the need for extensive and time-consuming experimental work.

Conformational analysis of this compound can provide insights into its three-dimensional structure and how it influences its physical properties and reactivity. semanticscholar.orgyoutube.com This information is crucial for understanding its interactions with catalysts and its behavior as a monomer in polymerization reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physical properties of derivatives of this compound. nih.govwikipedia.orgjocpr.comnih.govnih.govmdpi.com These models use statistical methods to correlate the chemical structure of a molecule with a specific property, enabling the virtual screening of large libraries of compounds to identify candidates with desired characteristics.

For materials science applications, predictive modeling of polymers can be used to design new materials with tailored properties. gatech.eduyoutube.comresearchgate.netnih.goved.ac.uk By simulating the polymerization of this compound and predicting the properties of the resulting polymers, researchers can optimize the monomer structure and polymerization conditions to achieve materials with specific performance characteristics.

Q & A

Basic: What are the recommended synthetic pathways for 3-Methylhexane-1,3-diol, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound can be approached via:

- Reduction of ketones : Use catalysts like lithium aluminum hydride (LiAlH₄) to reduce 3-methylhexane-1,3-dione, ensuring anhydrous conditions to prevent side reactions .

- Dihydroxylation : Employ Sharpless asymmetric dihydroxylation on 3-methylhexene derivatives, using osmium tetroxide (OsO₄) and chiral ligands for stereochemical control .

Purity Optimization : - Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol.

- Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC .

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and methyl branching (δ 0.8–1.2 ppm). DEPT-135 clarifies carbon types .

- IR Spectroscopy : Confirm hydroxyl groups via O-H stretches (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks for solid-state studies .

Advanced: How can researchers address discrepancies in reported solubility data of this compound across solvents?

Methodological Answer:

- Controlled Solubility Assays : Measure solubility in polar (water, ethanol) and non-polar (hexane) solvents under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- Data Normalization : Account for impurities (e.g., residual catalysts) by comparing HPLC-purified vs. crude samples.

- Computational Modeling : Apply COSMO-RS simulations to predict solubility trends and validate experimentally .

Advanced: What mechanistic insights guide the study of this compound’s biological interactions?

Methodological Answer:

- Enzyme Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., oxidoreductases) .

- Cellular Assays : Evaluate cytotoxicity via MTT assays (e.g., prostate cancer cell lines) and apoptosis markers (Annexin V/PI staining) .

- Metabolic Profiling : Employ LC-MS/MS to track metabolite formation in hepatic microsomal preparations .

Advanced: How can computational methods elucidate the hydrogen-bonding dynamics of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate hydrogen bond strengths (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent interactions in water/ethanol mixtures using GROMACS, focusing on hydroxyl group solvation .

- Raman Spectroscopy : Validate computational predictions by correlating O-H stretching frequencies with simulated spectra .

Advanced: What strategies resolve contradictions in the reactivity of this compound under oxidative conditions?

Methodological Answer:

- Controlled Oxidation Experiments : Compare products from mild (e.g., PCC) vs. strong oxidants (KMnO₄) using GC-MS to identify aldehydes, ketones, or carboxylic acids .

- Kinetic Studies : Monitor reaction rates via in-situ IR to detect intermediates and propose competing pathways.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in oxidation products .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: How does the stereochemistry of this compound influence its material science applications?

Methodological Answer:

- Polymer Synthesis : Investigate diastereomeric effects on polyester crystallinity via DSC and XRD .